molecular formula C18H21BrN6O3 B15284089 5-bromo-2-hydroxybenzaldehyde (3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

5-bromo-2-hydroxybenzaldehyde (3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

Cat. No.: B15284089
M. Wt: 449.3 g/mol
InChI Key: DBTJTCGBKVYHBF-KEBDBYFISA-N
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Description

5-bromo-2-hydroxybenzaldehyde (3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a complex organic compound with a molecular formula of C20H16Br2N6O3 . This compound is notable for its unique structure, which combines a brominated hydroxybenzaldehyde moiety with a purine derivative, linked via a hydrazone bond. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 5-bromo-2-hydroxybenzaldehyde (3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

5-bromo-2-hydroxybenzaldehyde (3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone bond allows it to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the brominated benzaldehyde moiety can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function .

Comparison with Similar Compounds

Similar compounds include other hydrazones derived from 5-bromo-2-hydroxybenzaldehyde and various purine derivativesFor example, hydrazones derived from different purine derivatives may have varying degrees of enzyme inhibition or anticancer activity .

Properties

Molecular Formula

C18H21BrN6O3

Molecular Weight

449.3 g/mol

IUPAC Name

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione

InChI

InChI=1S/C18H21BrN6O3/c1-3-4-5-8-25-14-15(24(2)18(28)22-16(14)27)21-17(25)23-20-10-11-9-12(19)6-7-13(11)26/h6-7,9-10,26H,3-5,8H2,1-2H3,(H,21,23)(H,22,27,28)/b20-10+

InChI Key

DBTJTCGBKVYHBF-KEBDBYFISA-N

Isomeric SMILES

CCCCCN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C

Canonical SMILES

CCCCCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C

Origin of Product

United States

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